molecular formula C20H11NO B11088063 12H-benzo[f]indeno[1,2-b]quinolin-12-one

12H-benzo[f]indeno[1,2-b]quinolin-12-one

Cat. No.: B11088063
M. Wt: 281.3 g/mol
InChI Key: DAFPXXKUFKALKG-UHFFFAOYSA-N
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Description

12H-benzo[f]indeno[1,2-b]quinolin-12-one: is a heterocyclic compound that belongs to the family of indenoquinolines. These compounds are known for their complex fused ring structures, which contribute to their unique chemical and physical properties. The compound is characterized by a fused ring system that includes benzene, indene, and quinoline moieties. This structure imparts significant stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-benzo[f]indeno[1,2-b]quinolin-12-one typically involves a multi-component condensation reaction. One common method includes the condensation of 2-naphthylamine, aromatic aldehydes, and 2H-indene-1,3-dione under solvent-free conditions. This reaction is often catalyzed by 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a reusable Brønsted ionic liquid . This method is advantageous due to its high yields, clean reaction profile, simplicity, and short reaction time.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 12H-benzo[f]indeno[1,2-b]quinolin-12-one undergoes various chemical reactions, including:

    Condensation Reactions: Formation of esters through reactions with carboxylic acids.

    Oxidation and Reduction: Potential for redox reactions due to the presence of multiple aromatic rings and nitrogen atoms.

    Substitution Reactions: Electrophilic and nucleophilic substitutions on the aromatic rings.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 12H-benzo[f]indeno[1,2-b]quinolin-12-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: Indenoquinoline derivatives, including this compound, have shown potential biological activities such as antitumor, antimalarial, and anticancer properties . These compounds are being investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.

Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other materials that require stable and reactive aromatic compounds.

Mechanism of Action

The mechanism of action of 12H-benzo[f]indeno[1,2-b]quinolin-12-one is primarily related to its ability to interact with various molecular targets. The compound’s fused ring structure allows it to intercalate with DNA, potentially inhibiting the replication of cancer cells. Additionally, it may act as an inhibitor of specific enzymes involved in cell signaling pathways, contributing to its anticancer and antitumor activities .

Comparison with Similar Compounds

    Indeno[1,2-b]quinoline: Shares a similar fused ring structure but lacks the benzene ring.

    Benzo[f]quinoline: Contains the benzene and quinoline rings but lacks the indene moiety.

    Indeno[1,2-b]quinoxaline: Similar structure but with a quinoxaline ring instead of quinoline.

Uniqueness: 12H-benzo[f]indeno[1,2-b]quinolin-12-one is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C20H11NO

Molecular Weight

281.3 g/mol

IUPAC Name

2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one

InChI

InChI=1S/C20H11NO/c22-20-15-8-4-3-7-14(15)19-17(20)11-16-13-6-2-1-5-12(13)9-10-18(16)21-19/h1-11H

InChI Key

DAFPXXKUFKALKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C(=O)C5=CC=CC=C54

Origin of Product

United States

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